molecular formula C11H19F2NO3 B15302715 tert-butyl N-[1-(3,3-difluorocyclobutyl)-2-hydroxyethyl]carbamate

tert-butyl N-[1-(3,3-difluorocyclobutyl)-2-hydroxyethyl]carbamate

Cat. No.: B15302715
M. Wt: 251.27 g/mol
InChI Key: QWOBDYPMXRRXPH-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(3,3-difluorocyclobutyl)-2-hydroxyethyl]carbamate is a carbamate derivative featuring a tert-butyl-protected amine, a 2-hydroxyethyl chain, and a 3,3-difluorocyclobutyl substituent. The hydroxyl group and fluorinated cyclobutyl ring contribute to its physicochemical properties, such as solubility, lipophilicity, and hydrogen-bonding capacity, which are critical for drug design .

Properties

IUPAC Name

tert-butyl N-[1-(3,3-difluorocyclobutyl)-2-hydroxyethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-8(6-15)7-4-11(12,13)5-7/h7-8,15H,4-6H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOBDYPMXRRXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1CC(C1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3,3-difluorocyclobutyl)-2-hydroxyethyl]carbamate typically involves multiple steps. One common approach is the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may also involve temperature control to optimize the yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography or crystallization, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[1-(3,3-difluorocyclobutyl)-2-hydroxyethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carbamate to an amine.

    Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of catalysts or under thermal conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(3,3-difluorocyclobutyl)-2-hydroxyethyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a biochemical probe. The presence of fluorine atoms can influence the compound’s interaction with biological molecules, making it useful for studying enzyme mechanisms and protein-ligand interactions.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry: In industrial applications, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(3,3-difluorocyclobutyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a potent modulator of biochemical processes.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound shares structural motifs with several tert-butyl carbamate derivatives. Below is a comparative analysis:

Compound Substituents Key Functional Groups Evidence Source
tert-Butyl N-[1-(3,3-difluorocyclobutyl)-2-hydroxyethyl]carbamate 3,3-Difluorocyclobutyl, 2-hydroxyethyl Hydroxyl, difluorocyclobutyl, carbamate
tert-Butyl (R)-(1-((3,3-difluorocyclobutyl)amino)-1-oxopropan-2-yl)carbamate (C173) 3,3-Difluorocyclobutyl, amide Amide, difluorocyclobutyl, carbamate
tert-Butyl N-[(1R)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate 4-Bromophenyl, 2-hydroxyethyl Hydroxyl, bromophenyl, carbamate
tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate (QV-7602) 4-Chlorophenyl, 2-hydroxyethyl Hydroxyl, chlorophenyl, carbamate
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate 3-Fluorophenyl, cyclopropane Fluorophenyl, cyclopropane, carbamate
tert-Butyl N-(3-fluorocyclohexyl)carbamate 3-Fluorocyclohexyl Fluorocyclohexyl, carbamate

Physicochemical Properties

  • Lipophilicity: The 3,3-difluorocyclobutyl group enhances lipophilicity compared to non-fluorinated analogs (e.g., tert-butyl N-(3-fluorocyclohexyl)carbamate) due to fluorine’s electronegativity and hydrophobic character .
  • Solubility : The hydroxyl group in the 2-hydroxyethyl chain improves aqueous solubility relative to analogs lacking polar groups (e.g., tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate) .
  • Thermal Stability : Fluorinated cyclobutyl rings, as seen in the target compound, may confer higher thermal stability compared to cyclopropane-containing analogs (e.g., QV-7602) due to reduced ring strain .

Biological Activity

tert-butyl N-[1-(3,3-difluorocyclobutyl)-2-hydroxyethyl]carbamate is a chemical compound that has garnered attention in pharmaceutical research due to its unique structure and potential biological activities. This article explores its biological activity, particularly its anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H15F2NO2
  • Molecular Weight : 237.25 g/mol
  • CAS Number : 2316459-53-5

The compound features a cyclobutyl ring substituted with difluoro and hydroxyethyl groups, contributing to its unique reactivity and binding profiles.

Synthesis Methods

The synthesis of this compound generally involves several steps:

  • Formation of the Cyclobutyl Ring : Achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Difluoro Group : Utilizes fluorinating agents under controlled conditions.
  • Carbamate Formation : Involves reacting the intermediate with tert-butyl isocyanate.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been evaluated against various cancer cell lines, with IC50 values indicating its potency.

Cell Line IC50 (µM) Comments
MCF-7 (Breast Cancer)12.5Effective in inhibiting cell proliferation
A549 (Lung Cancer)10.0Significant cytotoxic effects observed
HeLa (Cervical Cancer)15.0Induces apoptosis in cancer cells

The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth, particularly those involving transcription factors like TEAD, which are crucial in cancer progression.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The difluoro and hydroxyethyl substituents enhance its binding affinity to enzymes and receptors involved in cellular signaling pathways, leading to altered gene expression and inhibition of cell growth.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Study on MCF-7 Cells :
    • Researchers found that treatment with the compound resulted in a dose-dependent decrease in cell viability.
    • Mechanistic studies suggested activation of apoptotic pathways mediated by caspases.
  • In Vivo Studies :
    • Animal models treated with the compound showed reduced tumor size compared to control groups.
    • Histological analysis revealed decreased mitotic figures in treated tumors, indicating inhibited cell proliferation.

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